molecular formula C16H36NO4P B6297771 2-(Trimethylammonio)ethyl undecyl phosphate CAS No. 253678-65-8

2-(Trimethylammonio)ethyl undecyl phosphate

Cat. No.: B6297771
CAS No.: 253678-65-8
M. Wt: 337.43 g/mol
InChI Key: PGCXIBDQQYSRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethylammonio)ethyl undecyl phosphate is a quaternary ammonium phospholipid derivative characterized by:

  • Molecular structure: A phosphate group linked to a trimethylammonioethyl headgroup and an undecyl (C11) hydrocarbon chain.
  • Functional groups: The hydrophilic trimethylammonium moiety and hydrophobic alkyl chain enable amphiphilic behavior, critical for micelle formation, membrane interactions, and drug delivery applications.

Properties

IUPAC Name

2-(trimethylazaniumyl)ethyl undecyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36NO4P/c1-5-6-7-8-9-10-11-12-13-15-20-22(18,19)21-16-14-17(2,3)4/h5-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCXIBDQQYSRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylammonio)ethyl undecyl phosphate typically involves the reaction of undecyl alcohol with phosphorus oxychloride to form undecyl phosphate. This intermediate is then reacted with 2-(Trimethylammonio)ethyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylammonio)ethyl undecyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphite derivatives.

    Substitution: The trimethylammonium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite derivatives.

    Substitution: Various substituted phosphates depending on the reagents used.

Scientific Research Applications

2-(Trimethylammonio)ethyl undecyl phosphate finds applications in several scientific research fields:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential in drug delivery systems and as a component in antimicrobial formulations.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 2-(Trimethylammonio)ethyl undecyl phosphate involves its ability to self-assemble into micelles and bilayers in aqueous solutions. This self-assembly is driven by the hydrophobic interactions of the undecyl chains and the electrostatic interactions of the trimethylammonium head groups. These micelles and bilayers can encapsulate hydrophobic molecules, making the compound useful in drug delivery and other applications.

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chains

Compound Name Alkyl Chain Length/Structure Key Features Applications Reference
(2-(Trimethylammonio)ethyl) octadecyl phosphate (PC-C18) C18 (saturated) - White powder, soluble in chloroform.
- Used as a capping ligand for metal halide nanocrystals.
Nanomaterial synthesis
2-Octadec-9-enoxyethyl 2-(trimethylammonio)ethyl phosphate C18 (unsaturated, cis-9) - Enhanced solubility in polar solvents due to kinked unsaturated chain.
- Balances hydrophilicity and lipophilicity.
Drug delivery systems
3-(Palmitoyloxy)-2-hydroxypropyl (2-(trimethylammonio)ethyl) phosphate C16 (saturated) - Component of lysolecithin.
- Synthesized via esterification with hexynoic acid for vesicle studies.
Giant vesicle production
2-(Trimethylammonio)ethyl phosphate No alkyl chain - Highly hydrophilic.
- Precursor for phosphorylated metabolites.
Biochemical signaling

Key Observations :

  • Alkyl chain length directly correlates with hydrophobicity and self-assembly properties. Longer chains (e.g., C18) enhance lipid bilayer integration, while shorter chains (e.g., C11 in the target compound) may improve solubility in mixed solvents .
  • Unsaturation (e.g., cis-9 in C18) increases fluidity and solubility in polar media compared to saturated analogs .

Analogs with Modified Headgroups or Functional Groups

Compound Name Structural Modification Key Features Applications Reference
2-(Methacryloyloxy)ethyl 2-(trimethylammonio)ethyl phosphate Methacrylate group - Polymerizable.
- Purity ≥96%, used in biomedical coatings.
Dental/membrane materials
[2-Hexadecanamido-3-hydroxyoctadec-4-en-1-yl]oxy[2-(trimethylazaniumyl)ethoxy]phosphinic acid Amide-linked acyl chain - Detected in polar metabolite analysis.
- Role in TMAO metabolism.
Disease biomarker studies
(R)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate Diacylglycerol backbone - Distearoylphosphatidylcholine (DSPC).
- Stabilizes liposomes.
Liposomal drug carriers

Key Observations :

  • Diacylglycerol backbones (e.g., DSPC) mimic natural phospholipids, enhancing biocompatibility for drug delivery .

Critical Analysis of Properties

Solubility and Stability

  • Hydrophobic analogs (e.g., C18) require organic solvents (chloroform) for dissolution, limiting aqueous applications .
  • Shorter chains (C11) may offer intermediate solubility, though experimental data is needed to confirm.
  • Unsaturated chains improve miscibility in polar solvents but reduce thermal stability .

Biological Activity

2-(Trimethylammonio)ethyl undecyl phosphate is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its unique structure, characterized by a quaternary ammonium group and a phosphate moiety, suggests potential biological activities that could be exploited in therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and implications for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C${15}$H${34}$N${1}$O${4}$P
  • Molecular Weight: 323.41 g/mol

The compound features a trimethylammonium group, which enhances its solubility in aqueous environments, and an undecyl chain that contributes to its hydrophobic properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The compound exhibits amphiphilic characteristics, allowing it to form aggregates in solution. These aggregates can influence membrane dynamics and cellular signaling pathways.

Key Mechanisms:

  • Membrane Disruption: The amphiphilic nature facilitates interaction with lipid bilayers, potentially leading to membrane destabilization.
  • Protein Interaction: The positively charged ammonium group can interact with negatively charged residues on proteins, affecting their function.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of this compound against various pathogens:

  • Leishmania spp.: The compound demonstrated low micromolar activity against intracellular amastigotes of Leishmania infantum and Leishmania donovani, with IC$_{50}$ values around 4.23 μM .
  • Trypanosoma spp.: It also exhibited activity against different developmental stages of Trypanosoma cruzi, indicating broad-spectrum antiparasitic properties .

Cytotoxicity Profile

While the compound shows promise as an antiparasitic agent, its cytotoxicity was assessed against human macrophage cell lines (THP-1). The concentration required to achieve cytotoxic effects (CC$_{50}$) ranged between 50 and 100 μM, suggesting a moderate safety profile for therapeutic applications .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the alkyl chain length, head group modifications, and the presence of different substituents have been shown to affect both potency and selectivity.

CompoundAlkyl Chain LengthIC$_{50}$ (μM)Activity
Compound 25Pentyl9.33 ± 0.99Less potent against L. infantum
Compound 26Decyl5.21 ± 0.95Improved potency
Compound 27Undecyl4.23 ± 0.94Highest potency observed

The data indicates that increasing the alkyl chain length generally enhances the antiparasitic activity, suggesting that hydrophobic interactions play a critical role in the mechanism of action .

Case Studies

Case Study 1: Antileishmanial Activity
In a controlled study evaluating the efficacy of various phospholipid derivatives, compound 27 (with an undecyl tail) was found to inhibit L. infantum amastigotes by over 50% at a concentration of 10 μM, demonstrating significant potential for further development as an antileishmanial agent .

Case Study 2: Cytotoxicity Assessment
A cytotoxicity study conducted on THP-1 macrophages revealed that while the compound exhibited some toxic effects at higher concentrations (CC$_{50}$ = 50-100 μM), it maintained a favorable therapeutic index when compared to existing treatments like miltefosine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Trimethylammonio)ethyl undecyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Trimethylammonio)ethyl undecyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.